4-({[4-(decanoylamino)phenyl]carbonyl}amino)-N,N-di(propan-2-yl)benzamide
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Overview
Description
4-(4-DECANAMIDOBENZAMIDO)-N,N-BIS(PROPAN-2-YL)BENZAMIDE is a synthetic organic compound characterized by its complex structure, which includes multiple amide groups and alkyl chains
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-DECANAMIDOBENZAMIDO)-N,N-BIS(PROPAN-2-YL)BENZAMIDE typically involves a multi-step process:
Formation of Decanamide: Decanoic acid is reacted with ammonia or an amine to form decanamide.
Synthesis of 4-Decanamidobenzamide: Decanamide is then reacted with 4-aminobenzoic acid under appropriate conditions to form 4-decanamidobenzamide.
Formation of the Final Compound: 4-decanamidobenzamide is further reacted with N,N-bis(propan-2-yl)benzamide under specific conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-(4-DECANAMIDOBENZAMIDO)-N,N-BIS(PROPAN-2-YL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
4-(4-DECANAMIDOBENZAMIDO)-N,N-BIS(PROPAN-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a drug candidate due to its ability to interact with biological targets.
Materials Science: The compound is explored for its use in the development of novel materials with specific properties.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-(4-DECANAMIDOBENZAMIDO)-N,N-BIS(PROPAN-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-HEXANAMIDOBENZAMIDO)-N,N-BIS(PROPAN-2-YL)BENZAMIDE
- 4-(4-OCTANAMIDOBENZAMIDO)-N,N-BIS(PROPAN-2-YL)BENZAMIDE
Uniqueness
4-(4-DECANAMIDOBENZAMIDO)-N,N-BIS(PROPAN-2-YL)BENZAMIDE is unique due to its longer alkyl chain (decanamide) compared to similar compounds. This structural difference can influence its physical properties, reactivity, and interactions with biological targets, making it distinct in its applications and effects.
Properties
Molecular Formula |
C30H43N3O3 |
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Molecular Weight |
493.7 g/mol |
IUPAC Name |
4-(decanoylamino)-N-[4-[di(propan-2-yl)carbamoyl]phenyl]benzamide |
InChI |
InChI=1S/C30H43N3O3/c1-6-7-8-9-10-11-12-13-28(34)31-26-18-14-24(15-19-26)29(35)32-27-20-16-25(17-21-27)30(36)33(22(2)3)23(4)5/h14-23H,6-13H2,1-5H3,(H,31,34)(H,32,35) |
InChI Key |
SWAVJLGXNDAZRI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)N(C(C)C)C(C)C |
Origin of Product |
United States |
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